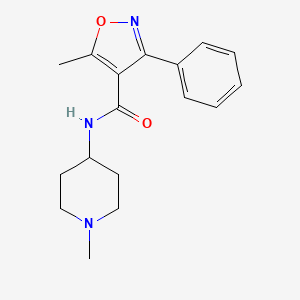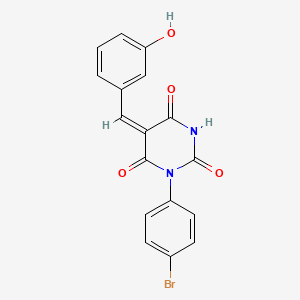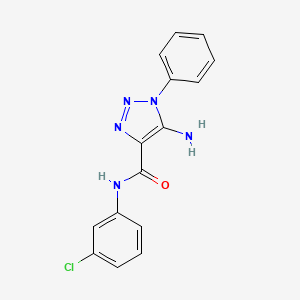
5-methyl-N-(1-methyl-4-piperidinyl)-3-phenyl-4-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-N-(1-methyl-4-piperidinyl)-3-phenyl-4-isoxazolecarboxamide, also known as MP-10, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MP-10 belongs to the class of isoxazole carboxamides, which have been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. In
Mecanismo De Acción
The exact mechanism of action of 5-methyl-N-(1-methyl-4-piperidinyl)-3-phenyl-4-isoxazolecarboxamide is not fully understood, but it is believed to act on the GABAergic system in the brain. 5-methyl-N-(1-methyl-4-piperidinyl)-3-phenyl-4-isoxazolecarboxamide has been shown to enhance GABAergic neurotransmission, which can lead to its neuroprotective and anticonvulsant effects. 5-methyl-N-(1-methyl-4-piperidinyl)-3-phenyl-4-isoxazolecarboxamide has also been shown to inhibit the activity of enzymes that are involved in the breakdown of neurotransmitters, which can lead to increased levels of neurotransmitters in the brain.
Biochemical and Physiological Effects
5-methyl-N-(1-methyl-4-piperidinyl)-3-phenyl-4-isoxazolecarboxamide has been shown to have a wide range of biochemical and physiological effects. In animal models, 5-methyl-N-(1-methyl-4-piperidinyl)-3-phenyl-4-isoxazolecarboxamide has been shown to reduce inflammation, oxidative stress, and neuronal damage. 5-methyl-N-(1-methyl-4-piperidinyl)-3-phenyl-4-isoxazolecarboxamide has also been shown to improve cognitive function and memory. In addition, 5-methyl-N-(1-methyl-4-piperidinyl)-3-phenyl-4-isoxazolecarboxamide has been shown to have anticonvulsant effects and may be useful in the treatment of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-methyl-N-(1-methyl-4-piperidinyl)-3-phenyl-4-isoxazolecarboxamide is its potential therapeutic applications in various diseases. 5-methyl-N-(1-methyl-4-piperidinyl)-3-phenyl-4-isoxazolecarboxamide has been extensively studied in animal models and has shown promising results. However, there are also some limitations to the use of 5-methyl-N-(1-methyl-4-piperidinyl)-3-phenyl-4-isoxazolecarboxamide in lab experiments. 5-methyl-N-(1-methyl-4-piperidinyl)-3-phenyl-4-isoxazolecarboxamide is a synthetic compound and may not fully replicate the effects of natural compounds in the body. In addition, the mechanism of action of 5-methyl-N-(1-methyl-4-piperidinyl)-3-phenyl-4-isoxazolecarboxamide is not fully understood, which makes it difficult to predict its effects in different experimental conditions.
Direcciones Futuras
There are several future directions for the study of 5-methyl-N-(1-methyl-4-piperidinyl)-3-phenyl-4-isoxazolecarboxamide. One area of research is the development of more efficient synthesis methods for 5-methyl-N-(1-methyl-4-piperidinyl)-3-phenyl-4-isoxazolecarboxamide. Another area of research is the investigation of the mechanism of action of 5-methyl-N-(1-methyl-4-piperidinyl)-3-phenyl-4-isoxazolecarboxamide in different experimental conditions. In addition, the therapeutic potential of 5-methyl-N-(1-methyl-4-piperidinyl)-3-phenyl-4-isoxazolecarboxamide in various diseases should be further explored in clinical trials. Finally, the development of new derivatives of 5-methyl-N-(1-methyl-4-piperidinyl)-3-phenyl-4-isoxazolecarboxamide with improved pharmacological properties may lead to the discovery of new therapeutic agents.
Métodos De Síntesis
5-methyl-N-(1-methyl-4-piperidinyl)-3-phenyl-4-isoxazolecarboxamide can be synthesized using a multi-step process that involves the reaction of 4-isoxazolecarboxylic acid with 1-methyl-4-piperidone, followed by the addition of phenylmagnesium bromide and methyl iodide. The final product is obtained after purification by column chromatography. The synthesis of 5-methyl-N-(1-methyl-4-piperidinyl)-3-phenyl-4-isoxazolecarboxamide has been optimized to improve the yield and purity of the compound, which is essential for its use in scientific research.
Aplicaciones Científicas De Investigación
5-methyl-N-(1-methyl-4-piperidinyl)-3-phenyl-4-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In animal models, 5-methyl-N-(1-methyl-4-piperidinyl)-3-phenyl-4-isoxazolecarboxamide has been shown to have neuroprotective effects and improve cognitive function. 5-methyl-N-(1-methyl-4-piperidinyl)-3-phenyl-4-isoxazolecarboxamide has also been investigated for its potential as an analgesic and anti-inflammatory agent. In addition, 5-methyl-N-(1-methyl-4-piperidinyl)-3-phenyl-4-isoxazolecarboxamide has been shown to have anticonvulsant effects and may be useful in the treatment of epilepsy.
Propiedades
IUPAC Name |
5-methyl-N-(1-methylpiperidin-4-yl)-3-phenyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-12-15(16(19-22-12)13-6-4-3-5-7-13)17(21)18-14-8-10-20(2)11-9-14/h3-7,14H,8-11H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSIHMFDKRSGDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(1-methylpiperidin-4-yl)-3-phenyl-1,2-oxazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![17-{[bis(2-hydroxyethyl)amino]methyl}androstan-17-ol](/img/structure/B5181498.png)

![1-[1-(2-methylbenzyl)-4-piperidinyl]-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B5181507.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-naphthamide](/img/structure/B5181515.png)
![5-chloro-N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B5181534.png)

![4-methoxy-N'-{4-methoxy-3-[(2,3,5,6-tetrafluorophenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B5181548.png)

![5-methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5181554.png)
![5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(methylthio)ethyl]-2-pyridinamine](/img/structure/B5181555.png)
![7-[(2-chlorobenzyl)oxy]-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one](/img/structure/B5181568.png)

![N-({[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-methoxybenzamide](/img/structure/B5181583.png)
![ethyl 4-{[({2,2,2-trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)carbonothioyl]amino}benzoate](/img/structure/B5181587.png)